molecular formula C4H5N3O2 B1599770 Oxazole-2-carboxylic acid hydrazide CAS No. 90831-48-4

Oxazole-2-carboxylic acid hydrazide

Cat. No. B1599770
CAS RN: 90831-48-4
M. Wt: 127.1 g/mol
InChI Key: VXJFZRUFEGHQQC-UHFFFAOYSA-N
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Description

Oxazole-2-carboxylic acid hydrazide is an organic compound, which is a hydrazide derivative of oxazole-2-carboxylic acid. It has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. The compound has a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

1. Fluorescence Derivatization Reagent for Carboxylic Acids

Oxazole-2-carboxylic acid hydrazide derivatives, such as 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole, have been synthesized and found to be effective as precolumn derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This application is particularly useful for the sensitive and rapid assay of fatty acids in human serum, with the ability to detect as low as 0.1 pmol of lauric acid. This method demonstrates a promising approach for analyzing fatty acids in clinical samples from patients with conditions like diabetes or thyroid dysfunction (Saito, Ushijima, Sasamoto, Ohkura, & Ueno, 1995).

2. Antimicrobial Activity of Thiazole and Oxazole Derivatives

Studies on amino acids and peptides containing thiazole and oxazole moieties, including those derived from this compound, have shown moderate antimicrobial activity in vitro. These compounds are effective against various Gram-positive and Gram-negative bacteria, fungi, and yeast, showcasing their potential in the development of new antimicrobial agents (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).

3. Synthesis of Various Pharmaceutical Compounds

This compound and its derivatives are valuable in synthesizing a wide range of pharmaceutical compounds. For example, the synthesis of new 1,2,4-triazoles and their derivatives using this compound demonstrates significant antimicrobial activities. These compounds offer new pathways in drug discovery, particularly in the search for novel antimicrobial agents (Ravi & Rajkannan, 2004).

4. Application in Organic Synthesis

This compound derivatives are useful in organic synthesis, serving as intermediates in the preparation of various heterocyclic compounds. These derivatives can undergo transformations to form different structural moieties, offering a versatile tool for synthesizing diverse organic compounds. This application is crucial in developing new materials and molecules for various scientific and industrial purposes (Prokopenko, Pil'o, Brovarets, & Drach, 2010).

5. Preparation of New Heterogeneous Ring Compounds

In pharmaceutical research, this compound derivatives are instrumental in creating new heterogeneous ring compounds. These compounds have potential applications in developing new therapeutic agents, showcasing the versatility of this compound in medicinal chemistry (Lihimes, 2018).

Biochemical Analysis

Biochemical Properties

Oxazole-2-carboxylic acid hydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, this compound can bind to proteins, altering their conformation and activity. This interaction can lead to changes in cellular processes, such as gene expression and metabolism .

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can modulate cell signaling pathways by inhibiting enzymes like tyrosine kinases, which play a role in transmitting signals from the cell surface to the nucleus . This inhibition can result in altered gene expression and changes in cellular metabolism. Furthermore, this compound has been shown to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For example, by inhibiting tyrosine kinases, this compound can disrupt cell signaling pathways, resulting in changes in gene expression and cellular function . Additionally, this compound can interact with DNA, potentially affecting transcription and replication processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to result in sustained changes in cellular processes, such as altered gene expression and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism . Additionally, this compound can affect the levels of metabolites, such as ATP and NADH, which are essential for cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound can bind to transport proteins that facilitate its entry into the cell, where it can exert its effects on cellular processes . The distribution of the compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and affect gene expression . Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production .

properties

IUPAC Name

1,3-oxazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJFZRUFEGHQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459698
Record name 1,3-oxazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90831-48-4
Record name 1,3-oxazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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